molecular formula C8H13ClN2O2S B12336485 Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B12336485
M. Wt: 236.72 g/mol
InChI Key: NAAOPNBBEHUDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound with a thiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring, followed by the introduction of the aminomethyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted thiazoles, which can be further utilized in various synthetic applications.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar in structure but with an indole ring instead of a thiazole ring.

    Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride: Similar but with an oxazole ring.

Uniqueness

Ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H

InChI Key

NAAOPNBBEHUDCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CN)C.Cl

Origin of Product

United States

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